molecular formula C13H21N5O4 B1415301 tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate CAS No. 2173113-72-7

tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B1415301
CAS No.: 2173113-72-7
M. Wt: 311.34 g/mol
InChI Key: CRNCDJFCHFCFQE-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl carbamate group, a piperidine ring, and a 1,3,5-triazine ring. The tert-butyl carbamate group is a common protecting group in organic synthesis, particularly for amines . The piperidine ring is a common structural motif in many natural products and pharmaceuticals, and the 1,3,5-triazine ring is a versatile functionality in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the 1,3,5-triazine ring, and the tert-butyl carbamate group. The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The tert-butyl carbamate group could be removed under acidic or basic conditions to reveal the amine. The 1,3,5-triazine ring could undergo reactions with nucleophiles at the carbon positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the tert-butyl carbamate group could increase the compound’s stability and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical structure and synthesis of related compounds have been extensively studied, providing insights into the compound's potential applications. For example, research by Didierjean et al. (2004) focused on the X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate derivatives, highlighting their molecular packing driven by strong hydrogen bonds, which could be relevant for understanding the structural properties of tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate Didierjean, C., Marin, J., Wenger, E., Briand, J., Aubry, A., & Guichard, G. (2004).

Intermediate in Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) described the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, emphasizing its importance as an intermediate in the production of crizotinib, a drug used in cancer therapy Kong, D., Zhang, Y., Xu, T., Zhou, Y., Zheng, P., & Xu, S. (2016).

Amine Exchange Reactions

Research has also explored the amine exchange reactions involving similar compounds, which could offer insights into the chemical reactivity of this compound. Min’yan’ et al. (2010) investigated the amine exchange reactions of 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide with amino acids, shedding light on potential synthetic pathways that could be relevant for this compound Min’yan’, S., Ramsh, S. M., Fundamenskii, V. S., Solov’eva, S. Y., & Zakharov, V. (2010).

Biological Evaluation

The biological evaluation of structurally related compounds provides a foundation for understanding the potential biological activities of this compound. For example, research by Sanjeevarayappa et al. (2015) on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate highlights the compound's moderate antibacterial and anthelmintic activity, suggesting potential avenues for biological application Sanjeevarayappa, C., Iyengar, P., Kumar, K. E. M., & Suchetan, P. (2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, it could interact with biological targets via the piperidine ring or the 1,3,5-triazine ring .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound could include further studies to determine its potential uses. This could involve testing its biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

Properties

IUPAC Name

tert-butyl N-[1-(4,6-dioxo-1H-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-13(2,3)22-12(21)14-8-4-6-18(7-5-8)9-15-10(19)17-11(20)16-9/h8H,4-7H2,1-3H3,(H,14,21)(H2,15,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNCDJFCHFCFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
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tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
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tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
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tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
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tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
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tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate

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